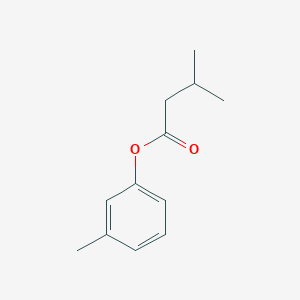
(3-Methylphenyl) 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Methylphenyl) 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylphenyl) 3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 3-methylbutanoic acid and benzyl alcohol.
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3-Methylbutanoic acid and benzyl alcohol.
Oxidation: Benzaldehyde and 3-methylbutanoic acid.
Reduction: Benzyl alcohol and 3-methylbutanol.
Wissenschaftliche Forschungsanwendungen
(3-Methylphenyl) 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (3-Methylphenyl) 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its potential therapeutic effects may involve modulation of inflammatory pathways and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings.
Ethyl acetate: A widely used solvent with a sweet smell.
Benzyl acetate: An ester with a pleasant floral fragrance, used in perfumes and flavorings
Uniqueness
(3-Methylphenyl) 3-methylbutanoate is unique due to its specific combination of a benzyl group and a 3-methylbutanoate moiety, which imparts distinct olfactory properties and potential biological activities. Its structural features differentiate it from other esters, making it valuable in specific applications within the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
105401-73-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI-Schlüssel |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Synonyme |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















